

Semilicoisoflavone B basic pharmacological profile

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Compound Focus: Semilicoisoflavone B

CAS No.: 129280-33-7

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Chemical and Basic Pharmacological Profile

The table below summarizes the core chemical identity and known biological activities of **Semilicoisoflavone B**.

Property	Description
Chemical Name	5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-4H-chromen-4-one [1]
Molecular Formula	C ₂₀ H ₁₆ O ₆ [1]
Molecular Weight	352.3 g/mol [1]
CAS Number	129280-33-7 [1] [2]
Source	Roots of <i>Glycyrrhiza uralensis</i> Fisch. and <i>Glycyrrhiza glabra</i> [3] [2]

| **Reported Activities** | • Anticancer (Oral Squamous Cell Carcinoma) [3] [4] [5] • Aldose Reductase Inhibition (potential for diabetic complications) [6] [7] • PPAR γ Agonism (linked to reduced A β secretion in Alzheimer's disease models) [7] |

Detailed Pharmacological Mechanisms & Experimental Data

For research and development purposes, the quantitative findings and specific mechanisms from key studies are detailed below.

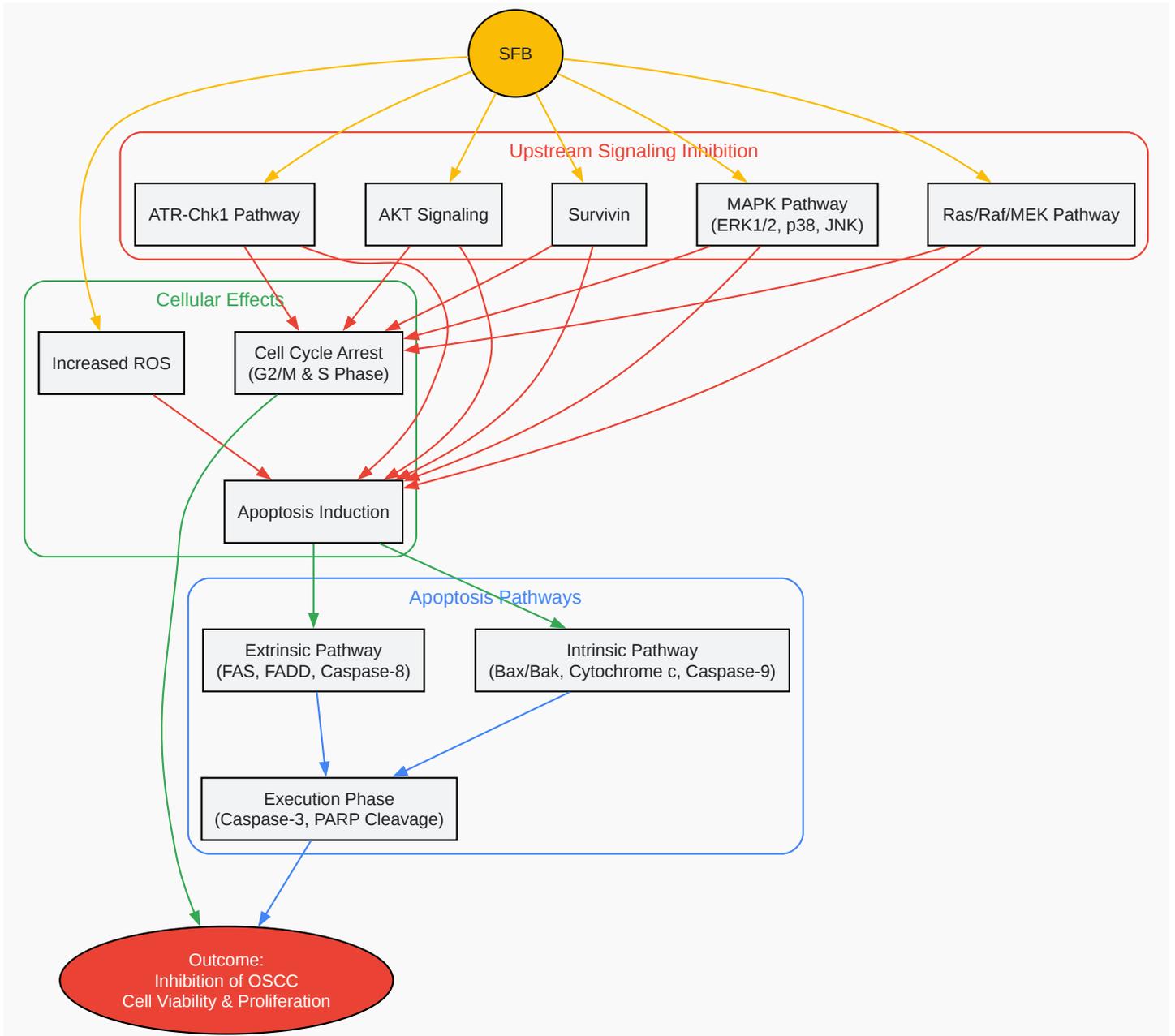
Anticancer Activity in Oral Squamous Cell Carcinoma (OSCC)

SFB exhibits potent cytotoxic effects against OSCC by targeting multiple cellular processes. The following table consolidates key experimental findings from cell-based studies [3] [4] [5].

Aspect	Experimental Model/Finding	Key Result
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| **Cytotoxicity & Proliferation** | **Cell Lines:** Multiple human OSCC cell lines (e.g., HSC-3, SCC-9, SCC-25, SCC-4) [3] [5]. **Viability Assay:** MTT assay. **Dosing:** 25, 50, 100 μ M; 24, 48, 72 hours. **Colony Formation Assay** | **Result:** Significant, dose-dependent reduction in cell viability and colony formation ability [3] [5]. || **Cell Cycle Arrest** | **Target Phase:** G2/M and S phases [3] [4]. **Western Blot Analysis** | **Result:** Downregulation of key regulators: **Cyclin A, Cyclin B, CDC2, CDK2, CDK4, CDK6** [3] [4]. || **Apoptosis Induction** | **Assays:** DAPI staining (nuclear condensation), Annexin V/PI staining (flow cytometry), Mitochondrial membrane potential assay [3]. **Western Blot Analysis** | **Result: Intrinsic Pathway:** \uparrow Bax, Bak; \downarrow Bcl-2, Bcl-xL. **Extrinsic Pathway:** \uparrow FAS, FADD, TRADD, DR5. **Execution Phase:** \uparrow Cleaved Caspases-3, -8, -9; Cleaved PARP [3] [4]. || **Upstream Signaling** | **Western Blot Analysis** | **Result:** Inhibition of **MAPK** (\downarrow p-ERK1/2, p-p38, p-JNK1/2) and **Ras/Raf/MEK** pathways; \downarrow p-AKT; \downarrow Survivin [3] [5] [8]. In 5-FU resistant OSCC: Disruption of **ATR-Chk1** pathway via **Claspin** suppression [4]. || **Role of ROS** | **Assay:** ROS production measurement. **Intervention:** Co-treatment with antioxidant N-acetyl cysteine (NAC). | **Result:** SFB increases ROS production. NAC pre-treatment attenuates SFB-induced apoptosis, confirming ROS-mediated mechanism [3] [5] [8]. |

This multi-targeted mechanism of SFB against OSCC can be visualized in the following pathway:



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Diagram 1: SFB's multi-targeted mechanism induces apoptosis and cell cycle arrest in oral cancer cells through ROS-mediated, signaling pathway inhibition, and dual apoptosis pathway activation.

Additional Pharmacological Activities

Beyond its anticancer potential, SFB has shown activity in other therapeutic areas.

Activity	Experimental Findings
Aldose Reductase Inhibition Purpose: Investigated for potential in preventing diabetic complications [6]. Assay: Inhibition of rat lens aldose reductase (rAR) and human recombinant AR (rhAR) [6]. Result: SFB was the most potent inhibitor among tested compounds, with IC₅₀ values of 1.8 μM (rAR) and 10.6 μM (rhAR) . It showed non-competitive inhibition and reduced sorbitol accumulation in rat lenses under high glucose, indicating potential to prevent osmotic stress in hyperglycemia [6] [7]. Potential Neuroprotective Effect Purpose: To reduce amyloid-beta (A β) secretion, a hallmark of Alzheimer's disease [7]. Model/Assay: In vitro study on A β secretion and BACE1 expression. Result: SFB reduced A β secretion by downregulating BACE1 (β -secretase-1). The mechanism involves acting as a PPARγ agonist , which in turn inhibits BACE1 expression [7].	

Experimental Protocol Summary

For researchers aiming to replicate or build upon key findings, here is a summary of the core methodologies used in the anticancer studies.

- **Cell Culture:** Use human OSCC cell lines (e.g., HSC-3, SCC-4, SCC-9, SCC-25). Culture them in recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a 37°C incubator with 5% CO₂ [3].
- **Compound Preparation:** Dissolve SFB in **DMSO** to create a stock solution (e.g., 100 mM). Further dilute this stock in cell culture medium for treatments. The final DMSO concentration in assays should be low (e.g., <0.1%) to avoid solvent toxicity [3] [2].
- **Cell Viability Assay (MTT):** Seed cells in 96-well plates. After 24 hours, treat with a range of SFB concentrations (e.g., 25-100 μ M) for 24-72 hours. Add MTT reagent to each well and incubate for several hours. Dissolve the formed formazan crystals with a solvent like DMSO or isopropanol.

Measure the absorbance at 570 nm using a microplate reader. Calculate viability relative to untreated control cells [3] [5].

- **Colony Formation Assay:** Treat cells with SFB for a set period (e.g., 24 hours). Then, re-seed a small number of cells (e.g., 500-1000) into new dishes and allow them to grow for 1-2 weeks without further treatment. Fix and stain the resulting colonies with crystal violet or similar dye, and count the visible colonies [3] [5].
- **Apoptosis Analysis (Flow Cytometry):** Use an **Annexin V-FITC/PI Apoptosis Detection Kit**. Harvest SFB-treated and control cells, wash with PBS, and resuspend in binding buffer. Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark. Analyze using flow cytometry within 1 hour to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3].
- **Western Blotting:** Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk, then incubate with primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, p-ERK, etc.) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody. Detect bands using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imaging system [3] [4].

Conclusion for Research Professionals

Semilicoisoflavone B is a versatile natural compound with a multi-targeted mechanism of action, particularly against oral cancer. Its ability to simultaneously induce oxidative stress, arrest the cell cycle, trigger both intrinsic and extrinsic apoptosis, and inhibit multiple pro-survival signaling pathways makes it a compelling candidate for further preclinical development [3] [4] [5]. Its additional activities in diabetic complications and Alzheimer's models further broaden its therapeutic potential [6] [7].

- **Current Research Status:** The existing data is robust but primarily from **in vitro** models. The next critical step is to validate these efficacy and mechanism findings in **in vivo** animal models to assess pharmacokinetics, bioavailability, and toxicity.
- **Potential Applications:** Its efficacy in 5-FU resistant OSCC cell lines suggests potential as a co-therapeutic agent to overcome drug resistance [4]. Furthermore, its PPAR γ agonistic activity indicates possible utility in metabolic and neurodegenerative disorders [7].

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